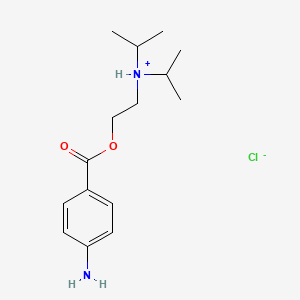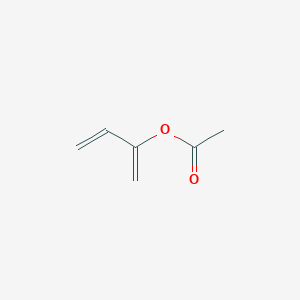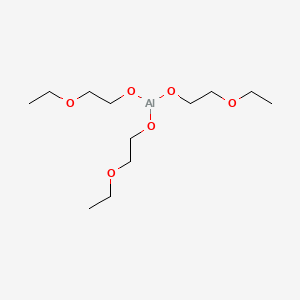
Tris(2-ethoxyethanolato-O,O')aluminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2-ethoxyethanolato-O,O’)aluminium is an organoaluminum compound with the chemical formula Al(C_4H_9O_2)_3. It is a coordination complex where aluminum is bonded to three 2-ethoxyethanolato ligands.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tris(2-ethoxyethanolato-O,O’)aluminium can be synthesized through the reaction of aluminum alkoxides with 2-ethoxyethanol. The reaction typically involves the following steps:
Preparation of Aluminum Alkoxide: Aluminum metal is reacted with an alcohol (e.g., ethanol) to form aluminum alkoxide.
Reaction with 2-Ethoxyethanol: The aluminum alkoxide is then reacted with 2-ethoxyethanol under controlled conditions to form Tris(2-ethoxyethanolato-O,O’)aluminium.
Industrial Production Methods
Industrial production methods for Tris(2-ethoxyethanolato-O,O’)aluminium are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Tris(2-ethoxyethanolato-O,O’)aluminium undergoes various types of chemical reactions, including:
Hydrolysis: Reaction with water to form aluminum hydroxide and 2-ethoxyethanol.
Alcoholysis: Reaction with alcohols to exchange the 2-ethoxyethanol ligands with other alkoxide ligands.
Thermal Decomposition: Heating the compound can lead to the formation of aluminum oxide and the release of 2-ethoxyethanol.
Common Reagents and Conditions
Hydrolysis: Water is the common reagent, and the reaction is typically carried out at room temperature.
Alcoholysis: Various alcohols can be used as reagents, and the reaction conditions depend on the specific alcohol used.
Thermal Decomposition: This reaction is carried out at elevated temperatures, typically above 200°C.
Major Products Formed
Hydrolysis: Aluminum hydroxide and 2-ethoxyethanol.
Alcoholysis: Aluminum alkoxides and 2-ethoxyethanol.
Thermal Decomposition: Aluminum oxide and 2-ethoxyethanol.
Aplicaciones Científicas De Investigación
Tris(2-ethoxyethanolato-O,O’)aluminium has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Tris(2-ethoxyethanolato-O,O’)aluminium involves the coordination of the aluminum center with the 2-ethoxyethanol ligands. This coordination allows the compound to participate in various chemical reactions, such as hydrolysis and alcoholysis. The aluminum center can also act as a Lewis acid, facilitating catalytic reactions by accepting electron pairs from reactants .
Comparación Con Compuestos Similares
Similar Compounds
Aluminum Isopropoxide: Al(O-i-Pr)_3, used as a catalyst and precursor for aluminum oxide.
Aluminum Sec-butoxide: Al(O-sec-Bu)_3, used in similar applications as Tris(2-ethoxyethanolato-O,O’)aluminium.
Aluminum Acetylacetonate: Al(acac)_3, widely used as a precursor for aluminum oxide thin films.
Uniqueness
Tris(2-ethoxyethanolato-O,O’)aluminium is unique due to its specific ligand environment, which imparts distinct reactivity and solubility properties compared to other aluminum alkoxides. Its use of 2-ethoxyethanol ligands allows for specific applications in catalysis and materials science that may not be achievable with other aluminum compounds .
Propiedades
Número CAS |
53632-65-8 |
|---|---|
Fórmula molecular |
C12H27AlO6 |
Peso molecular |
294.32 g/mol |
Nombre IUPAC |
tris(2-ethoxyethoxy)alumane |
InChI |
InChI=1S/3C4H9O2.Al/c3*1-2-6-4-3-5;/h3*2-4H2,1H3;/q3*-1;+3 |
Clave InChI |
GUZZRKYIWINGPA-UHFFFAOYSA-N |
SMILES canónico |
CCOCCO[Al](OCCOCC)OCCOCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


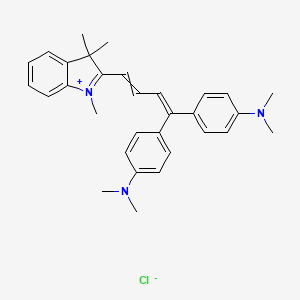

![5-[(4-chlorophenyl)sulfanylmethyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B13760305.png)

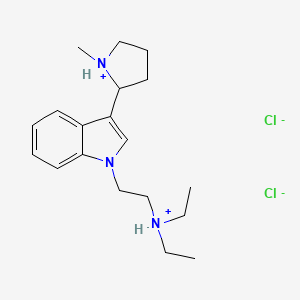

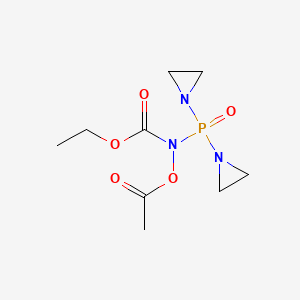
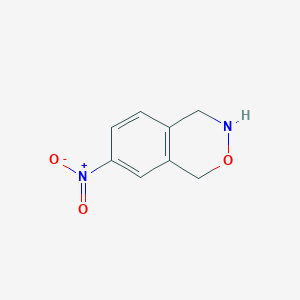
![Hydrazinecarboxylic acid,[[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methylene]-,methyl ester(9ci)](/img/structure/B13760335.png)


